molecular formula C12H14N2 B11905804 (1-(Naphthalen-1-yl)ethyl)hydrazine CAS No. 887592-91-8

(1-(Naphthalen-1-yl)ethyl)hydrazine

Cat. No.: B11905804
CAS No.: 887592-91-8
M. Wt: 186.25 g/mol
InChI Key: PGNDPLOFVHCQTC-UHFFFAOYSA-N
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Description

(1-(Naphthalen-1-yl)ethyl)hydrazine is an organic compound with the molecular formula C12H14N2 It is a hydrazine derivative where the hydrazine group is bonded to a naphthalene ring through an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Naphthalen-1-yl)ethyl)hydrazine typically involves the reaction of naphthalene derivatives with hydrazine. One common method is the condensation of 1-naphthaldehyde with hydrazine hydrate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1-(Naphthalen-1-yl)ethyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazones or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azines, while reduction can produce hydrazones. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

(1-(Naphthalen-1-yl)ethyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (1-(Naphthalen-1-yl)ethyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes. For example, it has been shown to inhibit the growth of certain fungi by interfering with cell wall synthesis and membrane integrity . The exact molecular pathways involved are still under investigation, but it is believed to interact with key proteins and enzymes through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(Naphthalen-1-yl)ethyl)hydrazine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

887592-91-8

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-naphthalen-1-ylethylhydrazine

InChI

InChI=1S/C12H14N2/c1-9(14-13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,14H,13H2,1H3

InChI Key

PGNDPLOFVHCQTC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NN

Origin of Product

United States

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